2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate
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Overview
Description
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
tuberculosis . The target of these compounds is often the enzyme DprE1 .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . The interaction of the compound with its target can lead to changes in the target’s function, potentially inhibiting the growth of pathogens like M. tuberculosis .
Biochemical Pathways
Benzothiazole derivatives are known to interfere with the biochemical pathways of their targets, leading to inhibition of the target’s function . This can result in downstream effects such as the inhibition of pathogen growth .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can impact the bioavailability of the compound.
Result of Action
tuberculosis, suggesting that they may inhibit the growth of this pathogen .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzothiazole derivatives .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The inhibitory concentrations of these molecules were compared with standard reference drugs, and new benzothiazole derivatives were found to have better inhibition potency against M. tuberculosis .
Cellular Effects
The cellular effects of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate are currently unknown. Benzothiazole derivatives have been shown to have significant effects on various types of cells. For example, some benzothiazole derivatives have demonstrated moderate to high activity against human cancer cell lines .
Molecular Mechanism
Benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is believed to mediate the anti-inflammatory effects of these compounds .
Temporal Effects in Laboratory Settings
It is known that benzothiazole derivatives can be synthesized through various synthetic pathways .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported. Benzothiazole derivatives have been shown to have potent effects in animal models .
Metabolic Pathways
Benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Transport and Distribution
Benzothiazole derivatives have been found to have significant effects on various types of cells .
Subcellular Localization
Benzothiazole derivatives have been found to have significant effects on various types of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate typically involves the following steps :
Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Piperazine Moiety: The ethylpiperazine group is introduced by reacting the benzothiazole intermediate with 1-(2-chloroethyl)piperazine hydrochloride.
Esterification: The final step involves the esterification of the benzothiazole derivative with 4-chlorobenzoic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidized products include sulfoxides or sulfones.
Reduction: Reduced products may include amines or alcohols.
Hydrolysis: Hydrolysis yields 4-chlorobenzoic acid and the corresponding alcohol.
Scientific Research Applications
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antibacterial, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Drug Development: It serves as a lead compound for the development of new therapeutic agents.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate
- 2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate
- 2-(4-Morpholin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate
Uniqueness
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate is unique due to the presence of the ethylpiperazine moiety, which enhances its biological activity and selectivity compared to other similar compounds. This structural feature contributes to its potent anti-inflammatory and antibacterial properties .
Biological Activity
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[d]thiazole core and an ethylpiperazine substituent. Its molecular formula is C21H20N4O2S, with a molecular weight of approximately 424.5 g/mol. The presence of both the piperazine and benzoate groups suggests potential interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C21H20N4O2S |
Molecular Weight | 424.5 g/mol |
CAS Number | 941890-60-4 |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Antimicrobial Activity:
Studies have shown that derivatives of this compound possess significant antimicrobial properties, making them potential candidates for treating infections caused by resistant strains of bacteria.
2. Anticancer Properties:
The compound has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, it has been identified as a potent inhibitor of DprE1, an enzyme critical for the survival of Mycobacterium tuberculosis, indicating its potential in anti-tubercular therapy .
3. Anti-inflammatory Effects:
Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound's interaction with specific enzymes or receptors plays a crucial role in its pharmacological activity.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Case Study 1: Kinase Inhibition
A study reported the discovery of KST016366 (related to this compound), which demonstrated nanomolar inhibition against multiple kinases involved in cancer signaling pathways . This highlights the potential of this compound as a lead for developing targeted cancer therapies.
Case Study 2: Antimicrobial Efficacy
Research has shown that derivatives similar to this compound exhibit effective antimicrobial activity against various pathogens, including antibiotic-resistant strains. This positions it as a candidate for further development in infectious disease treatment.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Core:
- Reacting 2-aminothiophenol with suitable carboxylic acid derivatives under acidic conditions.
- Introduction of Piperazine Moiety:
- The benzothiazole intermediate is reacted with 1-(2-chloroethyl)piperazine hydrochloride.
- Esterification:
- The final step involves esterification with 4-chlorobenzoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Properties
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-2-23-9-11-24(12-10-23)20-22-17-8-7-16(13-18(17)27-20)26-19(25)14-3-5-15(21)6-4-14/h3-8,13H,2,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZOVRLEKXIDEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.